molecular formula C14H16O2 B7995210 Furan-3-yl(3-isopropylphenyl)methanol

Furan-3-yl(3-isopropylphenyl)methanol

Cat. No.: B7995210
M. Wt: 216.27 g/mol
InChI Key: PRCFPKBKBYHMBY-UHFFFAOYSA-N
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Description

Furan-3-yl(3-isopropylphenyl)methanol is a chemical compound characterized by a furan ring fused to a phenyl group with an isopropyl substituent and a methanol group attached to the third carbon of the furan ring

Synthetic Routes and Reaction Conditions:

  • This compound can be synthesized through the reaction of furan-3-carboxaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) followed by reduction.

  • Another method involves the Friedel-Crafts acylation of furan-3-ol with 3-isopropylbenzoyl chloride, followed by reduction.

Industrial Production Methods:

  • Large-scale synthesis may involve optimized conditions to ensure high yield and purity, such as using specific catalysts and controlling reaction temperatures and pressures.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form furan-3-carboxaldehyde.

  • Reduction: The compound can undergo reduction reactions to produce various derivatives.

  • Substitution: It can participate in electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Lewis acids like aluminum chloride (AlCl3) are often used as catalysts.

Major Products Formed:

  • Oxidation: Furan-3-carboxaldehyde

  • Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

  • Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: Furan-3-yl(3-isopropylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug development. Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Furan-3-yl(3-isopropylphenyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Furan-3-carboxaldehyde: Similar structure but lacks the phenyl group.

  • 3-Isopropylphenol: Lacks the furan ring.

  • Furan-3-ylmethanol: Lacks the isopropyl group on the phenyl ring.

Uniqueness: Furan-3-yl(3-isopropylphenyl)methanol is unique due to the combination of the furan ring and the isopropyl-substituted phenyl group, which can impart different chemical and biological properties compared to its similar compounds.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

furan-3-yl-(3-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCFPKBKBYHMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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